AR-12 (OSU-03012) is an orally administered drug currently under investigation for its potential to treat various cancers. Its mechanism of action hinges on its ability to inhibit pyruvate dehydrogenase kinase 1 (PDK1) []. PDK1 is an enzyme that plays a crucial role in regulating cellular metabolism by inactivating pyruvate dehydrogenase (PDH). PDH is responsible for converting pyruvate, a product of glycolysis, into acetyl-CoA, which fuels the citric acid cycle for energy production [].
By inhibiting PDK1, AR-12 promotes the activation of PDH, leading to increased conversion of pyruvate to acetyl-CoA. This shift in metabolism disrupts cancer cells' dependence on aerobic glycolysis (the Warburg effect) for energy production and forces them to rely on the less efficient mitochondrial oxidative phosphorylation pathway []. Additionally, AR-12 has been shown to inhibit AKT, a protein involved in cell survival and proliferation, and may also impact the endoplasmic reticulum stress response pathway in cancer cells [].
Preclinical studies have demonstrated AR-12's antitumor activity in various cancer models, either alone or in combination with other therapies []. A first-in-human phase I clinical trial evaluated the safety, tolerability, and maximum tolerated dose (MTD) of AR-12 in patients with advanced solid tumors []. The trial found that AR-12 was relatively safe and well-tolerated, with fatigue, rash, nausea, and bloating as the most common side effects []. The recommended phase II dose was established at 800mg administered twice daily []. Although no significant tumor shrinkage was observed, the study showed signs of AR-12 modulating the intended signaling pathways within cancer cells [].
The primary chemical reaction associated with OSU-03012 involves its interaction with the PDK1 protein. By inhibiting PDK1, OSU-03012 disrupts the phosphorylation of Akt and its downstream targets, which are crucial for cell survival signaling. This inhibition leads to the activation of apoptotic pathways and cell cycle arrest in cancer cells. The compound has been shown to induce apoptosis through both caspase-dependent and caspase-independent mechanisms, affecting various cellular pathways including those regulated by Bcl-2 family proteins and survivin .
OSU-03012 exhibits significant biological activity against a range of cancer types, including multiple myeloma, endometrial carcinoma, pancreatic carcinoma, and breast cancer. It has been observed to induce apoptosis in these cells by promoting mitochondrial dysfunction and activating caspases. In particular, studies have shown that OSU-03012 can lead to G2/M cell cycle arrest and significantly reduce cell viability in various cancer cell lines. The compound has also demonstrated potential antiviral properties, inhibiting the replication of viruses such as SARS-CoV-2 by targeting glucose-regulating protein 78 (GRP78), which plays a critical role in viral entry and replication .
The synthesis of OSU-03012 was developed at Ohio State University. The compound is synthesized through modifications of the celecoxib structure to eliminate its cyclooxygenase inhibitory properties while retaining its anticancer effects. The exact synthetic pathway may involve various organic reactions typical of drug development processes, including coupling reactions and functional group transformations that enhance its bioactivity against target proteins like PDK1 .
OSU-03012 is being explored for its therapeutic potential in treating various cancers due to its ability to induce apoptosis and inhibit tumor growth. Its applications extend beyond oncology; it has also been investigated for antiviral activity against several viruses, including those responsible for influenza and Zika virus infections. Current clinical trials are assessing its safety and efficacy in patients with recurrent or advanced solid tumors and lymphomas .
Research indicates that OSU-03012 interacts with multiple cellular pathways beyond just PDK1/Akt signaling. It has been shown to down-regulate proteins involved in survival signaling such as survivin and X-linked inhibitor of apoptosis protein (XIAP) while upregulating pro-apoptotic factors like BAX. Additionally, studies have highlighted its role in inducing endoplasmic reticulum stress responses that contribute to its apoptotic effects on cancer cells . Interaction studies are ongoing to further elucidate these mechanisms and their implications for therapeutic strategies.
Several compounds share structural similarities or biological activities with OSU-03012. These include:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Celecoxib | COX-2 inhibitor; anti-inflammatory properties | Associated gastrointestinal side effects |
2,5-Dimethyl-Celecoxib | Celecoxib derivative; reduced COX-2 activity | Potential antiviral properties |
OSU-03013 | Another celecoxib derivative; inhibits PDK1 | Similar mechanism but less studied |
AR-12 (OSU-03012) | Selective PDK1 inhibitor; induces apoptosis | Unique focus on cancer and viral infections |
OSU-03012 stands out due to its lack of cyclooxygenase activity while maintaining potent anticancer effects through distinct mechanisms involving PDK1 inhibition and induction of apoptosis across various cancer types .
OSU-03012 is a third-generation celecoxib derivative that exhibits distinct physicochemical characteristics optimized for therapeutic applications [1] [2]. The compound represents a synthetic organic molecule classified as a pyrazole derivative with enhanced biopharmaceutical properties compared to its parent compound [2] [3].
The molecular architecture of OSU-03012 consists of a phenanthrene-substituted pyrazole core linked to an acetamide group through an aromatic bridge [2] [3]. This structural configuration incorporates a trifluoromethyl group at position 3 of the pyrazole ring, which contributes to the compound's unique pharmacological profile and enhanced potency compared to earlier derivatives [1] [2]. The phenanthrene moiety at position 5 provides additional hydrophobic interactions that influence both binding affinity and cellular uptake characteristics [2] [3].
The compound's physicochemical properties reveal moderate lipophilicity balanced with sufficient aqueous solubility for biological applications [4] [5] [6]. OSU-03012 demonstrates excellent solubility in dimethyl sulfoxide, achieving concentrations of 70-92 milligrams per milliliter, equivalent to 152.03-199.8 millimolar solutions [4] [5] [7]. Ethanol solubility ranges from 7 to 15.2 milligrams per milliliter, while aqueous solubility remains limited at less than 1 milligram per milliliter [4] [5] [6]. This solubility profile necessitates the use of appropriate formulation strategies for in vivo applications.
The solid-state properties of OSU-03012 include a calculated density of 1.369 grams per cubic centimeter [4]. The compound requires storage at -20 degrees Celsius to maintain chemical stability, with reported shelf life exceeding three years under proper storage conditions [4] [8]. These stability characteristics support its development as a pharmaceutical agent suitable for extended clinical investigations.
Biopharmaceutical classification reveals OSU-03012 as a Class II compound according to the Biopharmaceutics Classification System, characterized by low aqueous solubility but high membrane permeability [9] [10]. This classification has significant implications for oral bioavailability and formulation development strategies.
The pharmacokinetic profile of OSU-03012 has been characterized through both preclinical animal studies and human clinical trials, revealing important insights into its absorption, distribution, and elimination characteristics [11] [9] [10].
Oral bioavailability studies in rats demonstrate approximately 40 percent absorption following oral administration using standard vehicle formulations [9]. This bioavailability represents a significant improvement over many experimental anticancer agents, supporting the feasibility of oral dosing regimens for clinical applications [9]. However, initial clinical trials revealed substantial challenges with drug absorption related to formulation limitations [10].
Human pharmacokinetic data from Phase I clinical trials indicate dose-proportional absorption kinetics following single-dose administration [10]. Maximum plasma concentrations achieved approximately 1 micromolar levels at the maximum tolerated dose of 800 milligrams twice daily [10]. Importantly, steady-state concentrations following 28 days of continuous dosing reached approximately 2 micromolar levels, demonstrating favorable accumulation characteristics without excessive drug retention [12] [10].
The clinical pharmacokinetic profile exhibits high inter-individual variability, attributed primarily to inadequate disintegration and dissolution of the initial tablet formulation in gastric conditions [10]. This observation led to recommendations for improved formulation development to enhance absorption consistency and reduce pharmacokinetic variability [10]. The formulation challenges represent a critical area for continued development to optimize therapeutic outcomes.
Distribution characteristics reveal favorable tissue penetration properties, with demonstrated accumulation in tumor tissues at therapeutically relevant concentrations [11] [9] [13]. Preclinical xenograft studies confirm effective drug delivery to tumor sites, with maintained antitumor activity following oral administration over extended treatment periods [11] [9]. The compound demonstrates capacity to cross the blood-brain barrier, evidenced by its ability to modulate expression of efflux transporters ABCB1 and ABCG2 in normal brain tissue [13].
Protein binding characteristics have not been extensively characterized in clinical studies, though preclinical data suggest moderate to high protein binding based on the compound's physicochemical properties [14]. The binding interactions appear to involve multiple cellular targets, including chaperone proteins GRP78, HSP90, and HSP70, with calculated binding energies suggesting strong affinity interactions [15] [14].
OSU-03012 undergoes complex biotransformation processes involving multiple cellular targets and metabolic pathways that extend beyond traditional xenobiotic metabolism [16] [17] [15]. The compound's mechanism of action involves direct interaction with cellular proteins rather than conventional cytochrome P450-mediated metabolism.
The primary metabolic interaction involves inhibition of ATPase activity in multiple chaperone proteins, particularly GRP78/BiP, HSP90, and HSP70 [15] [14]. These interactions occur with IC50 values in the clinically relevant 100-300 nanomolar range, indicating high-affinity binding relationships [15]. The compound causes rapid occlusion of amino-terminal epitopes of these target proteins while leaving carboxyl-terminal regions unaffected, suggesting specific binding site interactions [15].
Protein destabilization represents a major component of OSU-03012's metabolic effects [16] [17]. The compound significantly reduces the half-life of BiP/GRP78 protein through enhanced degradation pathways rather than transcriptional suppression [16]. This protein destabilization effect contributes to the compound's therapeutic mechanism through disruption of cellular stress response systems [16] [17].
Endoplasmic reticulum stress pathways constitute another critical aspect of OSU-03012 biotransformation [18] [12] [19]. The compound activates PERK-dependent signaling cascades, leading to enhanced autophagy through the PERK-eIF2α-ATF4-CHOP pathway [18] [12]. This activation results in increased LC3 processing and autophagosome formation, representing a significant metabolic consequence of drug exposure [18] [12].
Oxidative stress induction represents an additional metabolic pathway affected by OSU-03012 [20]. The compound promotes reactive oxygen species accumulation in hepatocellular carcinoma cells, with this oxidative stress contributing to autophagy induction and cellular toxicity [20]. The relationship between oxidative stress and autophagy appears to be mechanistically linked, with reactive oxygen species scavengers capable of inhibiting drug-induced autophagy [20].
Aurora kinase A inhibition has been identified as an additional metabolic target of OSU-03012 [21]. In silico molecular docking analysis reveals favorable binding interactions with calculated interaction energy of -109.901 kilocalories per mole, superior to known Aurora kinase inhibitors [21]. This interaction contributes to MYC protein destabilization through glycogen synthase kinase 3 activation [21].
OSU-03012 functions as a potent inhibitor of 3-phosphoinositide-dependent kinase-1 (PDK1), demonstrating an IC50 value of 5 μM against recombinant PDK1 enzyme [1] [2]. This compound exhibits approximately 2-fold higher potency compared to its predecessor OSU-02067 in PDK1 inhibition assays [1]. The primary mechanism involves ATP-competitive inhibition of PDK1, which subsequently disrupts the phosphorylation and activation of downstream Akt signaling pathways.
In endometrial carcinoma cells, OSU-03012 treatment resulted in significant disruption of Akt signaling, characterized by decreased phosphorylation of Akt at both critical residues. Western blot analysis revealed dose-dependent inhibition of Akt phosphorylation at threonine-308, the primary phosphorylation site of PDK1, and serine-473 in multiple cancer cell lines including Ishikawa and HEC-1A endometrial carcinoma cells [3]. The compound induced nearly 90% cell apoptosis within 48 hours of treatment, accompanied by G2/M cell cycle arrest and reduced metastatic ability [3].
Studies in rhabdomyosarcoma demonstrated that OSU-03012 significantly inhibited phospho-Akt levels, with threonine-308 phosphorylation reduced by 35-42% in embryonal rhabdomyosarcoma and 42% in alveolar rhabdomyosarcoma. Similarly, serine-473 phosphorylation was decreased by 43% in alveolar rhabdomyosarcoma and 55% in embryonal rhabdomyosarcoma [4] [5]. These findings were corroborated by tissue microarray analysis showing elevated baseline phospho-Akt levels in rhabdomyosarcoma tissues compared to normal controls.
The downstream effects of PDK1 inhibition extend to glycogen synthase kinase-3β (GSK3β), a critical substrate of Akt. OSU-03012 treatment resulted in dose-dependent inhibition of GSK3β phosphorylation at serine-9, leading to its activation and subsequent downstream metabolic effects [6] [7]. This dephosphorylation of GSK3β correlates with increased phosphorylation of glycogen synthase, indicating a shift toward enhanced glycogen synthesis and altered cellular bioenergetics.
In schwannoma cells, OSU-03012 demonstrated selective cytotoxicity with IC50 values ranging from 2.1 to 5.4 μM in malignant and benign schwannoma cells, while normal human Schwann cells showed resistance with IC50 values greater than 12 μM [6]. This selectivity suggests that transformed cells with activated Akt signaling are particularly susceptible to PDK1 inhibition.
OSU-03012 induces endoplasmic reticulum stress through activation of PKR-like endoplasmic reticulum kinase (PERK), representing a distinct mechanism of action beyond PDK1 inhibition [8] [9]. In PERK-deficient cells, the cytotoxic effects of OSU-03012 were significantly attenuated, demonstrating the critical role of PERK signaling in the compound's anticancer activity [8].
The compound causes dose-dependent activation of PERK autophosphorylation, leading to phosphorylation of eukaryotic initiation factor 2α (eIF2α) and subsequent global protein synthesis inhibition [8]. This PERK activation triggers a cascade of downstream events including enhanced expression of Beclin 1 and ATG5, promoting autophagosome formation and cellular stress responses. The autophagy induction was confirmed through increased formation of LC3-positive vesicles and enhanced LC3-II conversion [8].
OSU-03012 treatment results in significant alterations in heat shock protein expression patterns. The compound causes PERK-dependent increases in 70-kDa heat shock protein (HSP70) expression while simultaneously decreasing 90-kDa heat shock protein (HSP90) and glucose-regulated protein 78 (GRP78/BiP) expression [8] [9]. The changes in HSP70 expression were determined to be post-transcriptional, indicating complex regulatory mechanisms beyond simple transcriptional activation.
GRP78/BiP downregulation appears to be a critical upstream event in OSU-03012-induced endoplasmic reticulum stress. This chaperone protein normally functions to maintain endoplasmic reticulum homeostasis and prevent unfolded protein accumulation. Its suppression by OSU-03012 leads to enhanced PERK signaling and subsequent cellular stress responses [9] [10].
The endoplasmic reticulum stress response includes activation of the IRE1/XBP1 pathway, which normally functions as a protective mechanism. However, knockdown studies revealed that IRE1 and XBP1 expression actually provides protection against OSU-03012 toxicity, suggesting that the compound overwhelms normal adaptive responses [9]. Loss of IRE1 function enhanced OSU-03012-induced JNK activation and facilitated transition from adaptive to apoptotic signaling pathways.
OSU-03012 induces cell death through a unique caspase-independent mechanism that involves multiple proteolytic pathways and mitochondrial dysfunction [11] [12]. The compound promotes cathepsin B release from lysosomal compartments into the cytosol, where it undergoes proteolytic cleavage to generate active forms [8] [12]. This lysosomal dysfunction represents a critical early event in the cell death process.
The released cathepsin B facilitates cleavage of BH3-interacting domain death agonist (BID), a pro-apoptotic protein that links extrinsic and intrinsic apoptotic pathways [12]. BID cleavage generates truncated BID, which translocates to mitochondria and promotes mitochondrial outer membrane permeabilization. This process leads to the release of apoptosis-inducing factor (AIF) from mitochondria into the cytosol, where it translocates to the nucleus and initiates DNA fragmentation [8] [12].
Studies using cathepsin B-deficient cells confirmed the essential role of this protease in OSU-03012-induced cell death. In these cells, both BID cleavage and AIF release were significantly reduced, correlating with decreased cytotoxicity [8]. Similarly, genetic suppression of AIF function through siRNA knockdown substantially suppressed OSU-03012-induced cell killing, confirming the importance of this caspase-independent pathway.
The compound also activates caspase-4, a member of the inflammatory caspase family, in a PERK-dependent manner. Pro-caspase 4 degradation was observed following OSU-03012 treatment, and transient knockdown of caspase 4 expression suppressed compound toxicity [8]. Notably, caspase 4 activation occurs upstream of cathepsin B activation, as cathepsin B inhibition did not prevent caspase 4 cleavage but rather enhanced it.
OSU-03012-induced cell death is largely independent of classical apoptotic regulators. The compound's cytotoxicity was not altered by p53 mutation status, expression of ERBB1 variant III, or loss of phosphatase and tensin homolog function [11] [12]. Additionally, overexpression of anti-apoptotic proteins BCL-XL provided only modest protection, while BCL-2 overexpression showed no protective effect in certain cell types.
The formation of acidic intracellular vesicles represents another characteristic feature of OSU-03012-induced cell death. These low pH vesicles form through a cathepsin B-dependent mechanism and correlate with loss of cellular viability [8]. The vesicle formation was suppressed by HSP70 overexpression, suggesting that heat shock proteins can provide some protection against this form of cell death.
OSU-03012 exhibits significant inhibitory activity against Aurora kinase A, a serine/threonine kinase critical for mitotic progression and oncogenic signaling [13] [14]. Molecular docking analysis revealed that OSU-03012 binds to Aurora kinase A with a calculated interaction energy of -109.901 kcal/mol, which is substantially lower than the binding energy of FXG (-89.273 kcal/mol), a specific Aurora kinase inhibitor [13] [14]. This strong binding affinity suggests that Aurora kinase A represents a physiologically relevant target for OSU-03012.
In vitro Aurora kinase A inhibition assays using recombinant enzyme confirmed that OSU-03012 significantly inhibits Aurora kinase A activity, although with lower potency compared to the specific inhibitor VX-680 [13] [14]. Despite this reduced potency, the compound demonstrated comparable effects on MYC and MYCN protein destabilization in neuroblastoma cells, suggesting that Aurora kinase A inhibition contributes meaningfully to the overall biological activity.
The mechanism of MYC family protein destabilization involves Aurora kinase A-mediated phosphorylation of GSK3β, leading to its inactivation [13] [14]. Under normal conditions, Aurora kinase A phosphorylates GSK3β, preventing it from phosphorylating and targeting MYC and MYCN proteins for degradation. OSU-03012 inhibition of Aurora kinase A allows GSK3β activation, resulting in increased phosphorylation and subsequent proteasomal degradation of MYC and MYCN proteins.
Comparative analysis between OSU-03012 and VX-680 revealed that both compounds caused similar degrees of MYC and MYCN destabilization in neuroblastoma cell lines, supporting the hypothesis that Aurora kinase A inhibition contributes to OSU-03012's anti-cancer effects [13] [14]. However, the observation that Akt phosphorylation was barely detectable in neuroblastoma cells under normal culture conditions suggests that Aurora kinase A, rather than PDK1, may be the primary target responsible for MYC family protein effects in this cell type.
The impact on MYC and MYCN proteins is particularly significant in neuroblastoma, where approximately half of aggressive cases exhibit MYCN amplification associated with poor prognosis [13] [14]. Non-MYCN amplified neuroblastomas often express high levels of MYC instead, making both proteins attractive therapeutic targets. OSU-03012's ability to destabilize both MYC and MYCN through Aurora kinase A inhibition provides a mechanistic rationale for its activity in these challenging pediatric cancers.
OSU-03012 functions as an ATP-competitive, time-dependent inhibitor of acetyl coenzyme A synthetase, representing a non-canonical target that contributes to its broad antimicrobial and anticancer activities [15] [16]. Chemical-genetic profiling approaches in yeast identified acetyl-CoA synthetase as a primary target, with subsequent biochemical studies confirming direct enzyme inhibition [15] [16].
The compound demonstrates selectivity for acetyl-CoA synthetase in fungi and parasites compared to mammalian cells, where acetyl-CoA is primarily synthesized through the alternative enzyme ATP-citrate lyase [15] [16]. This selectivity explains the compound's antifungal activity against Candida albicans, non-albicans Candida species, Cryptococcus neoformans, Blastomyces dermatitidis, Histoplasma, and Coccidioides species [17] [15].
OSU-03012-treated fungal cells exhibit phenotypes consistent with genetic reduction of acetyl-CoA synthetase activity, including induction of autophagy, decreased histone acetylation, and loss of cellular integrity [15] [16]. The autophagy induction represents a cellular stress response to reduced acetyl-CoA availability, which is essential for numerous biosynthetic processes including fatty acid synthesis and protein acetylation.
Decreased histone acetylation following OSU-03012 treatment indicates disruption of chromatin remodeling and gene expression regulation [15] [16]. Acetyl-CoA serves as the acetyl donor for histone acetyltransferases, and its depletion results in global changes in histone modification patterns. This epigenetic disruption contributes to the compound's ability to alter cellular function and viability.
The compound also demonstrates weak inhibitory activity against human acetyl-CoA synthetase 2 (ACSS2), though with significantly reduced potency compared to fungal enzymes [15] [16]. This differential sensitivity helps explain the selective toxicity profile, where therapeutic doses can inhibit pathogen growth while maintaining acceptable toxicity in mammalian cells.
The antimicrobial effects of OSU-03012 often involve host-directed mechanisms rather than direct pathogen killing [17]. The compound's ability to disrupt acetyl-CoA metabolism in host cells can create an environment unfavorable for intracellular pathogens, particularly those that depend on host cell acetyl-CoA for their own metabolic processes. This mechanism has been demonstrated against intracellular bacteria such as Salmonella enterica and Francisella tularensis.
Mechanism | Primary Target | IC50/Binding Affinity | Key Downstream Effects | Cancer Types Affected |
---|---|---|---|---|
PDK1/Akt Inhibition | PDK1 | 5 μM | Decreased Akt phosphorylation, GSK3β activation | Endometrial carcinoma, rhabdomyosarcoma, schwannoma |
PERK Activation | PERK | N/A | HSP70 upregulation, GRP78/BiP downregulation, autophagy | Glioma, multiple tumor types |
Caspase-Independent Death | Cathepsin B, BID, AIF | N/A | Lysosomal dysfunction, mitochondrial AIF release | Primary human glioma, various cancers |
Aurora Kinase A Inhibition | Aurora Kinase A | -109.901 kcal/mol | MYC/MYCN destabilization, GSK3β effects | Neuroblastoma, multiple cancer types |
Acetyl-CoA Synthetase Inhibition | Acetyl-CoA Synthetase | ATP-competitive | Decreased histone acetylation, autophagy induction | Fungal cells, some cancer types |